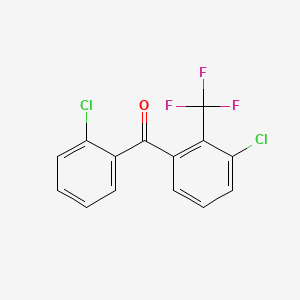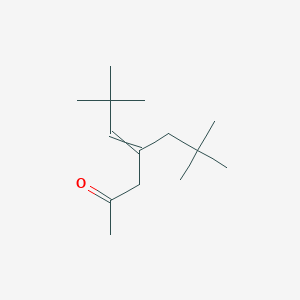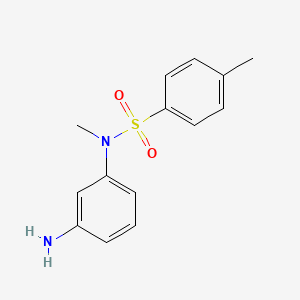
N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-aminophenylamine with 4-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amino group in N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe in biochemical assays to study enzyme activities or protein interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfonamide group is a common pharmacophore in many therapeutic agents, including antibiotics and anti-inflammatory drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
- N-(4-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide
- N-(3-Aminophenyl)-N,4-diethylbenzene-1-sulfonamide
- N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonyl chloride
Comparison:
- N-(4-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide: Similar structure but with the amino group in the para position, which may affect its reactivity and binding properties.
- N-(3-Aminophenyl)-N,4-diethylbenzene-1-sulfonamide: Similar structure but with ethyl groups instead of methyl groups, which can influence its solubility and steric interactions.
- N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonyl chloride: A precursor in the synthesis of N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide, with different reactivity due to the presence of the sulfonyl chloride group.
This compound stands out due to its specific substitution pattern, which can impart unique chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
82670-10-8 |
|---|---|
Formule moléculaire |
C14H16N2O2S |
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
N-(3-aminophenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11-6-8-14(9-7-11)19(17,18)16(2)13-5-3-4-12(15)10-13/h3-10H,15H2,1-2H3 |
Clé InChI |
ZHDHTGCVPGZFGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


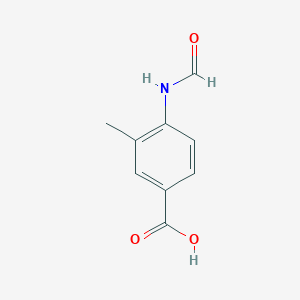
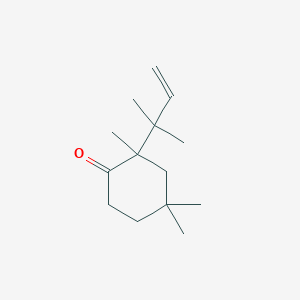
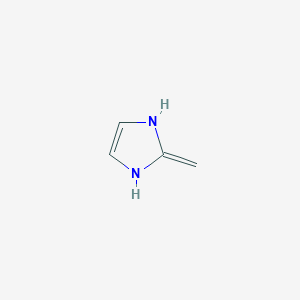
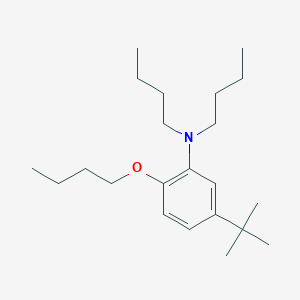
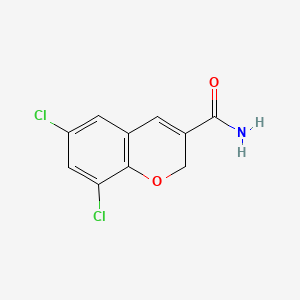
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
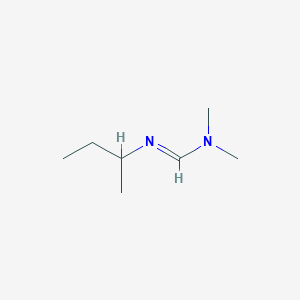

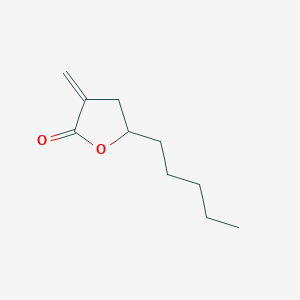
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
